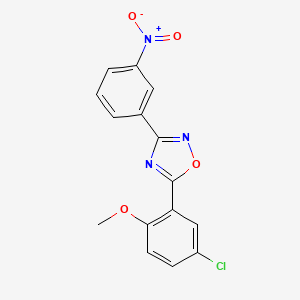![molecular formula C9H15N3O2 B5767253 N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor activity. It was initially developed as a treatment for viral infections, but its anti-cancer properties have been the focus of research in recent years.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has been tested in clinical trials for the treatment of advanced solid tumors, but the results have been mixed.
作用機序
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide activates the immune system by stimulating the production of cytokines, which are proteins that help regulate the immune response. Specifically, this compound activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can cause the death of cancer cells. This compound also disrupts the blood supply to tumors by causing the blood vessels to collapse, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to cause an increase in serum cytokine levels, including TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It has also been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis in preclinical studies. In clinical trials, this compound has been associated with fever, chills, and flu-like symptoms, which are thought to be related to the cytokine response.
実験室実験の利点と制限
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy, its anti-tumor activity in a variety of cancer cell lines, and its ability to disrupt tumor blood flow. However, this compound has limitations as well, including its mixed results in clinical trials, its association with cytokine-related side effects, and its limited availability for research purposes.
将来の方向性
There are several future directions for N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide research, including the development of new analogs with improved anti-tumor activity and reduced cytokine-related side effects. Other directions include the investigation of this compound in combination with other anti-cancer agents, the identification of biomarkers to predict response to this compound treatment, and the exploration of this compound in immunotherapy approaches. Additionally, the use of this compound in preclinical animal models for drug discovery and development may be an area of future research.
Conclusion:
This compound is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and the disruption of tumor blood flow. While its clinical efficacy has been mixed, this compound has several advantages for lab experiments and several future directions for research. Further investigation of this compound and its analogs may lead to the development of new anti-cancer therapies.
合成法
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized through a series of chemical reactions starting with 2,3-dimethyl-5-nitrothiophene. The nitro group is reduced to an amine, which is then reacted with ethylene oxide to form a dimethylaminoethyl group. The resulting compound is then reacted with isoxazole-3-carboxylic acid to form this compound.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7-6-8(11-14-7)9(13)10-4-5-12(2)3/h6H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLAWJGLNTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)


![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)



![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)